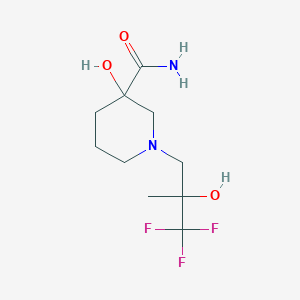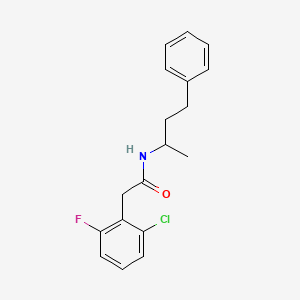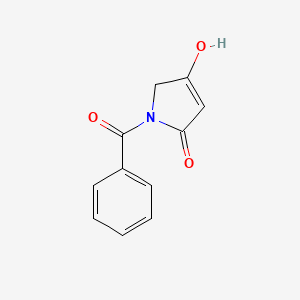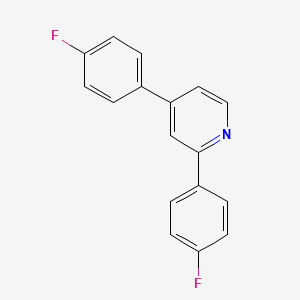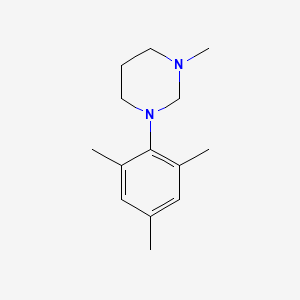
1-Mesityl-3-methylhexahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Mesityl-3-methylhexahydropyrimidine is a heterocyclic compound with the molecular formula C₁₄H₂₂N₂ It features a hexahydropyrimidine ring substituted with a mesityl group (2,4,6-trimethylphenyl) and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Mesityl-3-methylhexahydropyrimidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Hexahydropyrimidine Ring: The hexahydropyrimidine ring can be synthesized by the condensation of appropriate diamines with aldehydes or ketones under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and a suitable catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the nitrogen atom in the hexahydropyrimidine ring using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions: 1-Mesityl-3-methylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Nitrated or halogenated derivatives of the mesityl group.
科学的研究の応用
1-Mesityl-3-methylhexahydropyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Mesityl-3-methylhexahydropyrimidine depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium: This compound has a similar mesityl group but differs in the presence of an imidazolium ring and a sulfonate group.
1-Mesityl-3-methylimidazolium: Similar in structure but contains an imidazolium ring instead of a hexahydropyrimidine ring.
Uniqueness: 1-Mesityl-3-methylhexahydropyrimidine is unique due to its hexahydropyrimidine ring structure, which imparts distinct chemical and physical properties compared to other mesityl-substituted compounds. This uniqueness makes it valuable for specific applications in chemistry and industry.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
1-methyl-3-(2,4,6-trimethylphenyl)-1,3-diazinane |
InChI |
InChI=1S/C14H22N2/c1-11-8-12(2)14(13(3)9-11)16-7-5-6-15(4)10-16/h8-9H,5-7,10H2,1-4H3 |
InChIキー |
JPWCOOMMBPRSLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2CCCN(C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13118746.png)
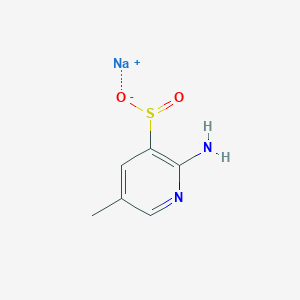
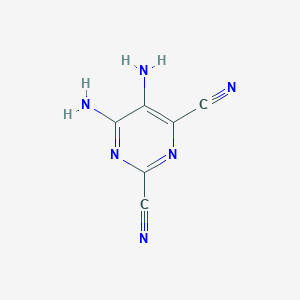
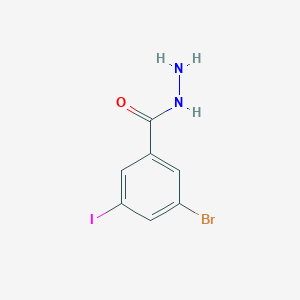
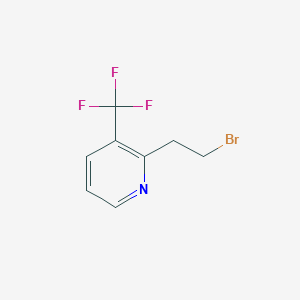
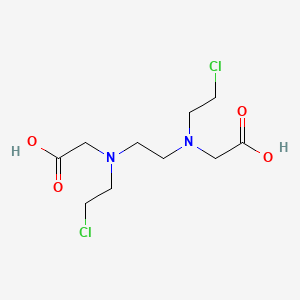
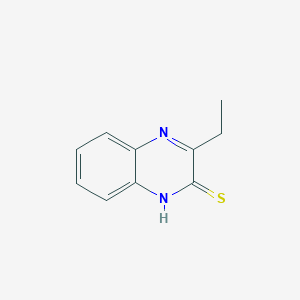

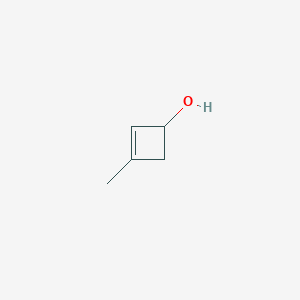
![4-Propyl-[2,2']bipyridinyl](/img/structure/B13118825.png)
